![molecular formula C17H17NO3S2 B5562394 ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

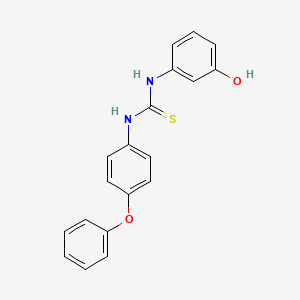

The compound is a derivative of thiophene, which is a five-membered ring with one sulfur atom. It also contains an acryloyl group (a type of unsaturated carbonyl group), an amino group, and an ester group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The acryloyl group could undergo addition reactions, the amino group could participate in acid-base reactions, and the ester group could undergo hydrolysis or transesterification .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Researchers have developed methods for the synthesis and functionalization of thiophene derivatives, including ethyl 2-amino-thiophene-3-carboxylates, which serve as precursors for various chemical reactions. For instance, Sauter et al. prepared new derivatives by acylation, followed by reactions introducing basic substituents, showcasing the compound's versatility in chemical synthesis (Sauter, Stanetty, Potužak, & Baradar, 1976). Similarly, synthesis strategies have been devised for creating antimicrobial agents and complexes with potential anti-rheumatic effects, indicating the compound's utility in medicinal chemistry (Sherif & Hosny, 2014).

Antimicrobial and Biological Activities

Several studies focus on the antimicrobial properties of thiophene derivatives. Hemdan and Abd El-Mawgoude synthesized derivatives that displayed antimicrobial activities, highlighting the potential for these compounds in developing new antibiotics or antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015). The synthetic utility of these compounds has also been explored for creating agents with promising antimicrobial activities, as demonstrated by Abu‐Hashem, Abu-Zied, and El-Shehry (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Novel Applications in Organic Electronics and Fluorescent Probes

Thiophene derivatives, due to their unique electronic properties, have been utilized in the development of organic electronic materials and fluorescent probes. Teiber and Müller reported the synthesis of luminescent thiophene and oligothiophene compounds, which could be applied in optoelectronic devices (Teiber & Müller, 2012). Moreover, Wang et al. designed a colorimetric and ratiometric fluorescent probe for detecting biothiols in living cells, showcasing the compound's application in bioimaging and diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-2-21-17(20)15-12-6-3-7-13(12)23-16(15)18-14(19)9-8-11-5-4-10-22-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPOOTAZTHRANZ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)